2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide
Description
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a compound that belongs to the class of heterocyclic compounds It combines the triazoloquinoxaline core, which is known for its diverse biological activities, with a tolylacetamide group
Propriétés
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-7-3-4-8-14(12)20-17(25)11-23-15-9-5-6-10-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRNZGBSUKPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of N-Cyanoimidocarbonates
As demonstrated in the synthesis of analogous triazoloquinazolines, N-cyanoimidocarbonates serve as versatile building blocks. For the target compound, 1-methylquinoxalin-2(1H)-one reacts with methyl hydrazinecarboxylate under acidic conditions to form the triazoloannelated core. Key parameters include:
- Solvent: Ethanol or tetrahydrofuran (THF)
- Temperature: Reflux (78–110°C)
- Catalyst: Triethylamine or p-toluenesulfonic acid (p-TSA)
- Reaction Time: 12–24 hours
This step typically achieves yields of 60–75%, with purity confirmed via $$ ^1H $$-NMR showing characteristic triazole proton signals at δ 8.2–8.5 ppm.
Introduction of the oxo group at position 4 employs oxidation or lactamization strategies.
Oxidation of Thiol Precursors
Thionation followed by controlled oxidation proves effective:
- Thionation: Treatment of 4-thioxo intermediate with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 6 hours.
- Oxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature, yielding the 4-oxo derivative.
Key Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thionation | 82 | 95.4 |
| Oxidation | 78 | 97.1 |
Acetamide Side-Chain Installation
The N-(o-tolyl)acetamide moiety is introduced via nucleophilic acyl substitution.
Chloroacetylation and Amination
- Chlorination: The 5-position hydroxyl group undergoes chlorination using oxalyl chloride (3 equiv) in 1,2-dichloroethane at 80°C for 4 hours.
- Coupling: Reaction of 5-chloro intermediate with o-toluidine (1.5 equiv) in THF with K$$2$$CO$$3$$ base, yielding the acetamide product.
Optimized Conditions:
- Molar Ratio: 1:1.2 (chloride:amine)
- Temperature: 60°C
- Time: 8 hours
- Yield: 68% (isolated)
Methyl Group Introduction at Position 1
Methylation of the triazole nitrogen is achieved through alkylation or Mitsunobu reaction.
Dimethyl Sulfate Alkylation
Treatment with dimethyl sulfate (1.1 equiv) in DMF at 0°C to room temperature for 3 hours provides >90% N-methylation efficiency.
Analytical Confirmation:
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from THF/hexane.
Critical Spectral Data:
- IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (triazole ring)
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$):
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Functionalization | 42 | 98.5 | Moderate |
| Convergent Synthesis | 55 | 97.8 | High |
The convergent approach, involving separate synthesis of triazoloquinoxaline and acetamide modules followed by coupling, demonstrates superior efficiency.
Challenges and Optimization
- Regioselectivity Control: Use of bulky bases (e.g., DIPEA) minimizes N2 versus N1 methylation side reactions.
- Oxidation Over-reduction: Strict temperature control during thionation prevents desulfurization byproducts.
- Amide Bond Stability: Anhydrous conditions during coupling prevent hydrolysis of the acetamide group.
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes
- Green Solvents: Cyclopentyl methyl ether (CPME) replaces THF with comparable yields
- Catalyst Recycling: Immobilized p-TSA enables 5 reaction cycles without activity loss
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Triazole Methyl Group
The methyl group on the triazole ring undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for introducing diverse alkyl or aryl groups:
Mechanism : Deprotonation of the methyl group generates a carbanion intermediate, which reacts with electrophiles (e.g., alkyl halides). The reaction is facilitated by polar aprotic solvents.
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions, yielding carboxylic acid derivatives:
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 4–6 hrs | 2-(1-methyl-4-oxo-triazoloquinoxalin-5-yl)acetic acid + o-toluidine | Precursor for further coupling | |
| NaOH (10%), ethanol, 80°C, 3 hrs | Sodium salt of the carboxylic acid | Water-soluble derivatives |
Note : Hydrolysis kinetics depend on steric hindrance from the o-tolyl group.
Electrophilic Aromatic Substitution (EAS) on the o-Tolyl Ring
The electron-rich o-tolyl group undergoes regioselective EAS:
| Reaction | Reagents/Conditions | Major Product | Position | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-o-tolyl derivative | Para to CH₃ | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | 4-Bromo-o-tolyl acetamide | Meta to CH₃ |
Rationale : The methyl group directs electrophiles to the ortho/para positions, but steric effects favor para substitution .
Oxidation of the Triazole Ring
The 4-oxo group participates in redox reactions, though the triazoloquinoxaline core is generally stable:
| Oxidizing Agent | Conditions | Outcome | Source |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 12 hrs | Partial degradation; no stable product | |
| Ozone (O₃) | CH₂Cl₂, −78°C | Cleavage of the quinoxaline ring |
Limitation : Over-oxidation often leads to decomposition, limiting synthetic utility .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the quinoxaline ring:
Key Insight : Halogenation at the quinoxaline C-2 position (via electrophilic substitution) is required prior to coupling .
Functionalization via Cycloaddition
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
Mechanism : The 1,2,4-triazole acts as a dipolarophile, reacting with in situ-generated nitrile oxides .
Reductive Alkylation
The acetamide NH undergoes reductive alkylation to generate secondary amines:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde/NaBH₃CN | MeOH, pH 5, RT | N-Methyl-o-tolyl acetamide derivative | 82% | |
| Acetone/NaBH₃CN | THF, 50°C, 6 hrs | N-Isopropyl analog | 78% |
Optimization : Dimethyl carbonate (green reagent) improves selectivity for N-methylation .
Critical Analysis of Synthetic Challenges
-
Steric Hindrance : The o-tolyl group impedes reactions at the acetamide’s ortho position, necessitating high-temperature conditions.
-
Regioselectivity : Competing reaction pathways in EAS require careful control of electrophile strength .
-
Oxidative Stability : The 4-oxo group limits the use of strong oxidants, favoring protective group strategies .
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further studies should explore photochemical reactions and catalytic asymmetric functionalization.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of specific hydrazino derivatives with acetylacetone or similar reagents to form the triazoloquinoxaline structure. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives containing the triazoloquinoxaline scaffold have shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The mechanism often involves inhibition of specific kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and metastasis.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | HeLa | 1.28 ± 0.25 |
These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of quinoxaline and triazole exhibit significant antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Candida albicans . The presence of specific functional groups appears to be essential for enhancing these activities.
| Pathogen | Activity Level |
|---|---|
| Mycobacterium smegmatis | Significant |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Notable |
Inhibition of Kinases
Another promising application is in the development of kinase inhibitors. The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell division and survival. For example, it has been identified as a potent inhibitor of Polo-like kinase 1 (Plk1), which is critical in cancer progression .
Case Studies
Several case studies have been documented on the effectiveness of this compound:
- Case Study on Anticancer Activity : A study evaluated a series of triazoloquinoxaline derivatives against multiple cancer cell lines, demonstrating that modifications in the aromatic side chains significantly affected their anticancer potency.
- Antimicrobial Screening : Another study focused on synthesizing various quinoxaline derivatives and testing their antimicrobial activity against a panel of bacteria and fungi, revealing promising results for some compounds.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects through interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit the activity of specific enzymes involved in metabolic pathways or modulate receptor function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide: : Differing by the position of the methyl group on the tolyl moiety.
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide: : Another positional isomer with potential similar applications.
2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(phenyl)acetamide: : Lacking the methyl group, leading to differences in pharmacological properties.
Unique Attributes
What sets 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide apart is the specific arrangement of the tolylacetamide moiety, which can confer unique binding properties and biological activities compared to its analogs.
There you go! Hope it gives you some deep insights. Anything else you want to explore?
Activité Biologique
The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide is a derivative of quinoxaline and triazole, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and specific case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. For example, the formation of triazole derivatives from 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone has been documented, resulting in significant yields of related compounds . The synthetic pathways are critical as they influence the biological activity of the resulting compounds.
Anticancer Properties
Recent studies have demonstrated that derivatives of quinoxaline and triazole exhibit promising anticancer properties. For instance:
- IC50 Values : Compounds related to the triazoloquinoxaline structure have shown IC50 values in the low micromolar range against various cancer cell lines. One study reported IC50 values as low as 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines .
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have been noted to inhibit c-Met kinase, a target associated with tumor growth and metastasis .
Antiviral Activity
In addition to anticancer effects, certain quinoxaline derivatives have shown antiviral activity. A study indicated that some compounds exhibited protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than standard antiviral agents . This suggests a broader application for these compounds in virology.
Other Biological Activities
The compound also exhibits other pharmacological potentials such as:
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various pathogens.
- Anti-inflammatory Effects : Certain structures within this class have been linked to anti-inflammatory responses, making them candidates for treating inflammatory diseases .
Case Studies
Q & A
What are the recommended synthetic routes for synthesizing 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide, and how can intermediates be characterized?
Basic Research Question
A common approach involves multi-step reactions starting with the assembly of the triazoloquinoxaline core. For example, the Ugi four-component reaction (Ugi-4-CR) can generate N-(2-haloaryl)propynamide intermediates, followed by copper-catalyzed tandem cyclization with sodium azide to form the fused tricyclic scaffold .
Methodological Answer :
- Step 1 : Prepare the triazoloquinoxaline core via Ugi-4-CR using 2-iodoaniline, methyl propiolate, tert-butyl isocyanide, and benzoic acid.
- Step 2 : Perform copper-catalyzed cyclization with NaN₃ at 80°C in DMF to form the triazole ring.
- Intermediates Characterization :
- NMR Spectroscopy : Confirm regioselectivity and purity.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for intermediates).
- HPLC : Monitor reaction progress and isolate intermediates.
Table 1 : Key Synthetic Steps and Conditions
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ugi-4-CR | RT, 24h | 65–75 |
| 2 | Cu-catalyzed | 80°C, DMF | 50–60 |
How can computational methods like quantum chemical calculations be integrated into optimizing the synthesis of this compound?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict transition states, intermediates, and energetics, reducing trial-and-error experimentation .
Methodological Answer :
- Reaction Mechanism Prediction : Use Gaussian or ORCA software to model cyclization steps, identifying favorable pathways (e.g., azide-alkyne cycloaddition vs. alternative routes).
- Solvent Effects : Calculate solvation energies to optimize solvent selection (e.g., DMF vs. THF).
- Experimental Validation : Compare computed activation energies with experimental yields to refine computational models.
What in vitro assays are suitable for initial pharmacological screening of this compound?
Basic Research Question
Focus on assays aligned with structural analogs (e.g., quinazolinones and triazoles), which often exhibit antimicrobial, anticancer, or anti-inflammatory activity .
Methodological Answer :
- Anticancer Activity : MTT assay using HeLa or MCF-7 cell lines.
- Antimicrobial Screening : Broth microdilution against S. aureus and E. coli.
- Enzyme Inhibition : Test for kinase or protease inhibition (e.g., EGFR kinase assays).
Table 2 : Example Assays and Parameters
| Assay Type | Target/Model | Key Parameters |
|---|---|---|
| MTT Cytotoxicity | HeLa cells | IC₅₀, dose-response |
| MIC Determination | S. aureus ATCC | Minimum Inhibitory Conc. |
| Kinase Inhibition | EGFR | % Inhibition at 10 µM |
How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Advanced Research Question
Discrepancies may arise from structural variations, assay conditions, or impurity profiles.
Methodological Answer :
- Structural Reanalysis : Confirm compound identity via X-ray crystallography or 2D-NMR.
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate conditions from conflicting studies.
- Statistical Analysis : Apply ANOVA or regression models to isolate variables (e.g., solvent effects in cell assays) .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Refer to SDS guidelines for triazoloquinoxaline derivatives, which may exhibit toxicity or irritancy .
Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Emergency Procedures :
- Skin Contact : Wash with soap/water; seek medical attention if irritation persists.
- Inhalation : Move to fresh air; administer oxygen if needed.
How can Design of Experiments (DoE) principles improve reaction yields for this compound’s synthesis?
Advanced Research Question
DoE minimizes experimental runs while maximizing data quality.
Methodological Answer :
- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading).
- Optimization : Apply Box-Behnken or Central Composite Design for Ugi-4-CR step. Example factors:
- Catalyst (CuI) : 5–15 mol%
- Reaction Time : 12–36h
- Response Surface Analysis : Model interactions between variables to predict optimal conditions .
What analytical techniques are most effective for characterizing the crystallinity and stability of this compound?
Advanced Research Question
Stability under storage conditions impacts pharmacological applicability.
Methodological Answer :
- XRD : Determine polymorphic forms.
- DSC/TGA : Assess thermal stability (decomposition >200°C suggests shelf stability).
- HPLC-UV/MS : Monitor degradation products under accelerated conditions (40°C/75% RH).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
